molecular formula C25H27ClN2O2 B3442770 [4-(3-chlorophenyl)piperazin-1-yl]{4-[(1-hydroxycyclohexyl)ethynyl]phenyl}methanone CAS No. 5856-92-8

[4-(3-chlorophenyl)piperazin-1-yl]{4-[(1-hydroxycyclohexyl)ethynyl]phenyl}methanone

Cat. No.: B3442770
CAS No.: 5856-92-8
M. Wt: 422.9 g/mol
InChI Key: ULNQJXVVOFQKRC-UHFFFAOYSA-N
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Description

[4-(3-chlorophenyl)piperazin-1-yl]{4-[(1-hydroxycyclohexyl)ethynyl]phenyl}methanone is a complex organic compound with the molecular formula C25H27ClN2O2 and a molecular weight of 422.9471 This compound is known for its unique structure, which combines a piperazine ring with a chlorophenyl group and a hydroxycyclohexyl-ethynyl-phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-chlorophenyl)piperazin-1-yl]{4-[(1-hydroxycyclohexyl)ethynyl]phenyl}methanone typically involves multiple steps, starting with the preparation of the piperazine ring and the chlorophenyl group. The hydroxycyclohexyl-ethynyl-phenyl moiety is then introduced through a series of reactions, including alkylation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key steps include the preparation of intermediates, purification, and final product isolation. Advanced techniques such as chromatography and crystallization are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[4-(3-chlorophenyl)piperazin-1-yl]{4-[(1-hydroxycyclohexyl)ethynyl]phenyl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or amines.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to optimize product formation.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted phenyl derivatives

Scientific Research Applications

[4-(3-chlorophenyl)piperazin-1-yl]{4-[(1-hydroxycyclohexyl)ethynyl]phenyl}methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for understanding biological pathways.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent in treating various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(3-chlorophenyl)piperazin-1-yl]{4-[(1-hydroxycyclohexyl)ethynyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, selectivity, and functional outcomes are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3-chlorophenyl)piperazin-1-yl]{4-[(1-hydroxycyclohexyl)ethynyl]phenyl}methanone is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O2/c26-22-5-4-6-23(19-22)27-15-17-28(18-16-27)24(29)21-9-7-20(8-10-21)11-14-25(30)12-2-1-3-13-25/h4-10,19,30H,1-3,12-13,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNQJXVVOFQKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360054
Record name STK234945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5856-92-8
Record name STK234945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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